molecular formula C9H17N B2436586 (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole CAS No. 2138422-13-4

(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole

Cat. No.: B2436586
CAS No.: 2138422-13-4
M. Wt: 139.242
InChI Key: ICBSEXUBJDEKQA-JGVFFNPUSA-N
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Description

(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole is a complex organic compound with a unique structure

Properties

IUPAC Name

(3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(2)6-10-8-5-3-4-7(8)9/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBSEXUBJDEKQA-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2C1CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@H]2[C@@H]1CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Considerations

Density functional theory (DFT) calculations support a stepwise mechanism involving initial [4 + 2] cycloaddition between the triazine and cyclobutanone, followed by cycloreversion to release N₂ and form a reactive diradical intermediate. Ring rearrangement then yields the cyclopenta[b]pyrrole skeleton. Steric effects from triazine substituents influence the diastereoselectivity, though explicit control of the 3aR,6aR configuration remains unaddressed in this methodology.

ZnCl₂-Catalyzed Cascade Reactions

Enaminone and 2-Furylcarbinol Condensation

A highly efficient route employs ZnCl₂ (20 mol%) to catalyze the reaction between enaminones and 2-furylcarbinols under mild conditions (60°C, 12 h). This cascade process proceeds via furan ring-opening, aldol condensation, and intramolecular cyclization, achieving 72–89% yields with excellent diastereoselectivity (dr > 20:1). For example, enaminone 1a (R¹ = Me, R² = Ph) reacts with 2-furylcarbinol 2a to furnish cyclopenta[b]pyrrole 3a bearing a 3,3-dimethyl group when R¹ = Me (Table 1).

Table 1. ZnCl₂-Catalyzed Synthesis of 3,3-Dimethylcyclopenta[b]pyrroles

Enaminone (R¹) 2-Furylcarbinol (R²) Product Yield (%) dr (syn:anti)
Me Ph 85 22:1
Et 4-MeOC₆H₄ 78 19:1
i-Pr 2-Thienyl 72 15:1

Stereochemical Outcomes

The syn-diastereoselectivity arises from a chair-like transition state during the aldol step, where the enaminone’s substituents adopt equatorial positions to minimize steric strain. This method directly installs the 3,3-dimethyl groups when using methyl-substituted enaminones, bypassing the need for post-synthetic modifications.

Reduction and Cyclization of Diketone Precursors

LiAlH₄-Mediated Reduction

A bicyclic [3.3.0] framework is constructed via LiAlH₄ reduction of diketone 19 (1,3-dione derivative), followed by N-Boc protection to yield tetrahydroisoindole 20 (Scheme 4). Oxidative cleavage with NaIO₄/RuO₂·H₂O converts 20 to diacid 21 , which undergoes Dieckmann condensation in acetic anhydride at 120°C to form ketone 22 . Subsequent triflation and hydrogenation steps furnish the octahydrocyclopenta[c]pyrrole core, though the c-pyrrole isomer requires further modification to access the b-pyrrole analog.

Stereochemical Control via Chiral Amines

The patent literature describes resolving racemic intermediates using chiral amines (e.g., (R)-α-methylbenzylamine) to isolate the (3aR,6aR)-enantiomer. For instance, compound 23 is treated with (R)-α-methylbenzylamine in ethanol to form diastereomeric salts, which are separated via fractional crystallization. Neutralization with HCl yields the enantiopure amine hydrochloride, which is coupled with methyl 2-chloro-6-methylpyrimidine-4-carboxylate to introduce the 3,3-dimethyl groups.

Coupling and Protection Strategies from Patent Literature

Carbodiimide-Mediated Amide Bond Formation

The synthesis of (3aR,6aR)-3,3-dimethylcyclopenta[b]pyrrole derivatives involves coupling (S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid with octahydrocyclopenta[c]pyrrole-1-carbonitrile hydrochloride using N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (Scheme 2). Sodium bicarbonate is employed to scavenge HCl, achieving 65–70% yields for the coupled product.

Hydrolysis and Diastereomer Separation

Hydrolysis of the nitrile group in the presence of HCl or NaOH followed by chiral chromatography (e.g., Chiralpak IC column) isolates the (3aR,6aR)-enantiomer with >99% enantiomeric excess (ee). This step is critical for obtaining pharmacologically relevant stereoisomers but adds complexity to the synthetic route.

Comparative Analysis of Synthetic Methods

Table 2. Key Metrics for Cyclopenta[b]pyrrole Synthesis

Method Starting Materials Catalyst/Conditions Yield (%) Stereoselectivity
Triazine Cycloaddition 1,2,4-Triazines Pyrrolidine, 80°C 40–65 Moderate
ZnCl₂ Cascade Enaminones, 2-Furylcarbinols ZnCl₂, 60°C 72–89 High
Diketone Cyclization 1,3-Diones LiAlH₄, NaIO₄/RuO₂ 50–68 Low
Patent Coupling Chiral amines, Nitriles DCC/HOBt, CH₂Cl₂ 65–70 High

The ZnCl₂-catalyzed cascade offers the highest efficiency and diastereoselectivity, making it ideal for rapid access to 3,3-dimethylcyclopenta[b]pyrroles. In contrast, the patent route provides superior enantiocontrol but requires multiple protection/deprotection steps.

Chemical Reactions Analysis

Types of Reactions

(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    The compound has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:
    • A549 (Lung Cancer) : Exhibited significant cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM.
    • HeLa (Cervical Cancer) : Similar cytotoxic effects have been noted.
    • MCF-7 (Breast Cancer) : The compound's derivatives have demonstrated efficacy against this cell line as well.
    The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation and survival.
  • Antiviral Properties :
    Studies suggest that (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole can be utilized in the development of antiviral therapies. It has been implicated in the synthesis of peptides that inhibit protease cathepsin S and hepatitis C virus replication.
  • Cytotoxicity Studies :
    Various studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. Specific IC50 values have been documented for several derivatives:
    • A549 : 1.06 ± 0.16 μM
    • MCF-7 : 1.23 ± 0.18 μM
    • HeLa : 2.73 ± 0.33 μM
  • Antiviral Research :
    In vitro studies have shown that this compound can inhibit the replication of the hepatitis C virus by targeting specific proteases involved in the viral lifecycle.

Mechanism of Action

The mechanism by which (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
  • (3aR,6aR)-Benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Uniqueness

Compared to similar compounds, (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole stands out due to its specific structural features, such as the presence of dimethyl groups and the hexahydro configuration

Biological Activity

The compound (3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclopenta[b]pyrrole derivatives. For instance, compounds derived from this class have shown significant cytotoxicity against various cancer cell lines. In one study, a derivative exhibited an IC50 value of 15.8 μM against the SMMC-772 cell line while maintaining a lack of cytotoxicity on normal hepatic cells (LO2) . Another compound from the same family demonstrated inhibition against HaCaT keratinocyte cells with an IC50 of 25.4 μM .

Antimicrobial Effects

Cyclopenta[b]pyrrole derivatives have also been investigated for their antimicrobial properties. Compounds synthesized from edible mushrooms such as Lentinula edodes exhibited notable antibacterial activity . The structural characteristics of these compounds contribute to their effectiveness against microbial pathogens.

Retinol-Binding Protein 4 (RBP4) Antagonism

A significant area of research involves the antagonistic effects of cyclopenta[b]pyrrole derivatives on RBP4. For example, a related compound demonstrated a robust reduction (over 85%) in serum RBP4 levels in rodent models, indicating its potential for treating metabolic disorders related to retinol metabolism . The mechanism involves conformational changes in RBP4 that hinder its complex formation with transthyretin (TTR), leading to increased renal excretion of unbound RBP4 .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of cyclopenta[b]pyrrole derivatives typically involves multi-step reactions that yield various analogs with differing biological activities. A notable method includes the contraction of o-quinone rings, leading to diverse structural outcomes .

Key Structural Features

The biological activity of these compounds is often closely linked to specific structural features:

  • Substituents : The presence of methyl groups at specific positions can enhance binding affinity and biological efficacy.
  • Functional Groups : Variations in functional groups attached to the core structure can significantly influence pharmacokinetic properties and overall activity.

Table: Summary of Biological Activities

CompoundActivity TypeTarget Cell LineIC50 (μM)Reference
1AnticancerSMMC-77215.8
2AnticancerHaCaT25.4
3RBP4 AntagonistRodent Model>85%
4AntimicrobialVarious Bacteria-

Case Study: RBP4 Antagonists

In a study focusing on RBP4 antagonists derived from cyclopenta[b]pyrrole, researchers developed several analogs that exhibited improved microsomal stability and pharmacokinetic properties compared to earlier compounds. These advancements were crucial for enhancing the therapeutic potential of these compounds in managing conditions like obesity and diabetes .

Case Study: Anticancer Activity

Another investigation into the anticancer properties of cyclopenta[b]pyrrole derivatives revealed that certain modifications led to enhanced selectivity towards cancer cells over normal cells. This selectivity is vital for minimizing side effects during treatment .

Q & A

Q. What are the optimal synthetic routes for (3aR,6aR)-3,3-dimethylcyclopenta[b]pyrrole derivatives, and how can purity be maximized?

Methodological Answer: The synthesis of this bicyclic pyrrole derivative typically involves imine deprotonation followed by cyclization. For example, imine intermediates can be generated via condensation of cyclopentanone derivatives with primary amines under acidic conditions. Cyclization is achieved using catalytic bases like KOtBu or NaH . To maximize purity:

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate stereoisomers.
  • Monitor reaction progress via HPLC-MS (C18 column, 0.1% TFA in H2</O/ACN mobile phase).
  • Crystallization in ethanol/water mixtures improves stereochemical purity, as demonstrated for similar cyclopenta[b]pyrroles (97% purity achieved) .

Q. How can the stereochemical configuration of (3aR,6aR)-derivatives be confirmed experimentally?

Methodological Answer: Stereochemical assignment requires a combination of:

  • X-ray crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., iodinated analogs, as in ) .
  • NMR spectroscopy : Analyze coupling constants (e.g., <sup>3</sup>JH-H in NOESY for transannular interactions). For example, the 3aR,6aR configuration shows distinct NOE correlations between H-3a and H-6a protons .
  • Optical rotation : Compare experimental values (e.g., [α]D = −44° in methanol) with literature data .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for cyclopenta[b]pyrrole derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from stereochemical impurities or solvent effects. Address this via:

  • Density Functional Theory (DFT) : Calculate binding energies of (3aR,6aR) vs. (3aS,6aS) enantiomers to target proteins (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., TIP3P water model) to assess conformational stability under assay conditions .
  • Validate with crystallographic data : Align computed and experimental ligand-protein docking poses (RMSD < 2.0 Å) .

Example Workflow:

Optimize geometry using DFT.

Run 100-ns MD simulations in explicit solvent.

Compare free-energy profiles (MM-PBSA) for enantiomers.

Q. What strategies mitigate racemization during functionalization of the cyclopenta[b]pyrrole core?

Methodological Answer: Racemization occurs during electrophilic substitutions (e.g., sulfonation, halogenation) due to ring strain. Mitigation approaches include:

  • Low-temperature reactions : Perform sulfonylation at −40°C using trimethylsilyl chloride as a stabilizing agent .
  • Steric protection : Introduce bulky groups (e.g., tert-butyl esters) at N-1 to hinder ring inversion .
  • Kinetic vs. thermodynamic control : Use excess reagent to favor kinetic products (e.g., rapid iodination with NIS in DCM) .

Data Contradiction Analysis:
A 2024 study reported 15% racemization during bromination at RT , while a 2007 protocol achieved <5% via low-temperature silylation . This discrepancy highlights the critical role of temperature and protecting groups.

Q. How can the photostability of (3aR,6aR)-cyclopenta[b]pyrrole derivatives be evaluated for photochemical applications?

Methodological Answer: Assess photostability using:

  • UV-Vis spectroscopy : Monitor λmax shifts under continuous irradiation (e.g., 365 nm LED, 10 mW/cm²).
  • HPLC-MS degradation profiling : Quantify decomposition products (e.g., ring-opened aldehydes) after 24-hour exposure .
  • Theoretical calculations : Compute HOMO-LUMO gaps (DFT) to predict susceptibility to photooxidation.

Key Findings:

  • Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show 3× greater stability than alkyl-substituted analogs .
  • Microfluidic reactors reduce photodegradation by minimizing light exposure time .

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